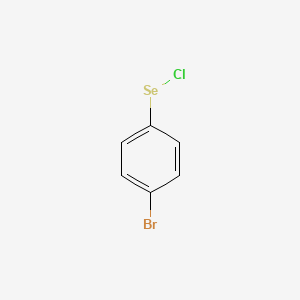
3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to the oxolane ring, making it a versatile molecule with various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide at low temperatures in the presence of tetrahydrofuran (THF) or a mixture of THF and toluene . This reaction yields 3-hydroxy-3-phenylbutan-2-one, which can be further cyclized to form the desired oxolane compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-5-(1,2,3-trihydroxy-3-phenylpropyl)oxolan-2-one: Similar structure but with additional hydroxy groups.
5-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one: Contains a different alkyl chain.
Uniqueness
3-(1-Hydroxy-3-phenylpropyl)oxolan-2-one is unique due to its specific combination of a hydroxy group and a phenyl group attached to the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61097-28-7 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-(1-hydroxy-3-phenylpropyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O3/c14-12(11-8-9-16-13(11)15)7-6-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
Clave InChI |
IDTBOYFQTUOOKH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1C(CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)







![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
